Digoxoside
CAS No.: 31539-05-6
Cat. No.: VC0194542
Molecular Formula: C47H74O17
Molecular Weight: 911.1
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31539-05-6 |
|---|---|
| Molecular Formula | C47H74O17 |
| Molecular Weight | 911.1 |
| IUPAC Name | 3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
| Standard InChI | InChI=1S/C47H74O17/c1-21-41(54)31(48)16-38(57-21)62-43-23(3)59-40(18-33(43)50)64-44-24(4)60-39(19-34(44)51)63-42-22(2)58-37(17-32(42)49)61-27-9-11-45(5)26(14-27)7-8-29-30(45)15-35(52)46(6)28(10-12-47(29,46)55)25-13-36(53)56-20-25/h13,21-24,26-35,37-44,48-52,54-55H,7-12,14-20H2,1-6H3/t21-,22-,23-,24-,26-,27+,28-,29-,30+,31+,32+,33+,34+,35-,37+,38+,39+,40+,41-,42-,43-,44-,45+,46+,47+/m1/s1 |
| SMILES | CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4C(OC(CC4O)OC5CCC6(C(C5)CCC7C6CC(C8(C7(CCC8C9=CC(=O)OC9)O)C)O)C)C)C)C)O)O |
Introduction
Chemical Properties and Structure
Molecular Identification
Digoxoside is formally identified by the Chemical Abstracts Service (CAS) registry number 31539-05-6 and possesses the molecular formula C47H74O17 with a molecular weight of 911.1 daltons. The compound's IUPAC name is 3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one. This complex nomenclature reflects the intricate stereochemistry and structural organization that contributes to its specific biological activity.
Structural Characteristics
Digoxoside belongs to the cardiac glycoside family, characterized by a steroid core (aglycone) attached to sugar moieties. The compound features multiple stereogenic centers that contribute to its unique three-dimensional configuration and biological activity. The structure consists of a steroid component linked to four digitoxose sugar units, which accounts for the "tetradigitoxoside" portion of its alternate name. This glycosidic arrangement is crucial for its pharmacological properties and interaction with biological systems.
Physical Properties
The physical characteristics of Digoxoside reflect its complex molecular architecture. The compound is typically available for research purposes with a standard purity exceeding 95%. As a steroid glycoside, it exhibits limited water solubility, although the presence of multiple hydroxyl groups in its structure provides some degree of hydrophilicity. The compound's physical properties influence its pharmacokinetic behavior, including absorption, distribution, and interaction with cellular components.
Table 1: Key Properties of Digoxoside
| Property | Description |
|---|---|
| Name | Digoxoside (Digoxigenin Tetradigitoxoside) |
| CAS Number | 31539-05-6 |
| Molecular Formula | C47H74O17 |
| Molecular Weight | 911.1 g/mol |
| Standard Purity | > 95% |
| Primary Target | Na+/K+-ATPase enzyme |
| Chemical Classification | Steroid glycoside, Cardiac glycoside |
Mechanism of Action
Cellular Targets
Digoxoside primarily targets the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) enzyme, which plays a crucial role in maintaining electrochemical gradients across cell membranes. This enzyme functions as an ion pump, transporting sodium ions out of cells while simultaneously bringing potassium ions into cells, both against their respective concentration gradients. By inhibiting this enzyme, Digoxoside disrupts the normal ion balance in cells, particularly in cardiac tissue, initiating a cascade of physiological effects that underpin its therapeutic applications.
Physiological Effects
The inhibition of Na+/K+-ATPase by Digoxoside leads to increased intracellular sodium levels. This sodium accumulation triggers the sodium-calcium exchanger to operate in reverse mode, resulting in elevated intracellular calcium concentrations. In cardiac myocytes, this increase in calcium availability enhances cardiac contractility (positive inotropic effect) while simultaneously reducing heart rate (negative chronotropic effect). These dual actions make Digoxoside valuable in treating certain cardiovascular conditions where improved cardiac output and rate control are desired outcomes.
Pharmacodynamics
The pharmacodynamic profile of Digoxoside reflects its interactions with the Na+/K+-ATPase and subsequent effects on calcium handling in cardiac cells. The enhanced cardiac contractility results from greater calcium availability for the contractile proteins, while the reduced heart rate is attributed to effects on cardiac conduction pathways, particularly at the atrioventricular node. The compound's pharmacodynamic effects are dose-dependent, with therapeutic benefits observed within a specific concentration range and toxicity emerging at higher levels.
Therapeutic Applications
Cardiovascular Applications
Digoxoside has been extensively studied for its effects on cardiovascular health. Its ability to enhance cardiac output while reducing heart rate makes it valuable in the management of heart failure and atrial fibrillation. In heart failure, the positive inotropic effect helps improve cardiac performance by increasing the force of myocardial contraction, leading to improved circulation and relief of symptoms. In atrial fibrillation, the negative chronotropic effect helps control ventricular response rate, improving cardiac efficiency and reducing symptoms associated with rapid heart rates.
Other Research Directions
Beyond its established cardiovascular effects and potential oncological applications, researchers are exploring other possible therapeutic uses for Digoxoside. Its mechanism of action on cellular ion transport systems suggests it might have applications in conditions involving ion channel dysfunction or cellular signaling abnormalities. The compound's complex structure and interaction with fundamental cellular processes provide multiple avenues for investigation across various medical disciplines.
| Cardiac Glycoside | Structure | Primary Applications | Toxicity Considerations |
|---|---|---|---|
| Digoxoside | Steroid core with four digitoxose units | Heart failure, Atrial fibrillation, Potential anticancer activity | Narrow therapeutic window, Cardiotoxicity risk |
| Digoxin | Similar to Digoxoside but with different glycosylation | Heart failure, Atrial fibrillation | Well-documented toxicity profile, Measurable serum levels |
| Digitoxin | Related cardiac glycoside | Similar cardiovascular applications | Longer half-life, Different elimination pathway |
Pharmacokinetics
Absorption and Distribution
The pharmacokinetic properties of Digoxoside have been studied in research settings, although comprehensive human data remains limited. As a glycoside, its absorption is influenced by its sugar components, which affect its passage across biological membranes. Once absorbed, Digoxoside is distributed throughout the body, with particular affinity for cardiac tissue due to the high concentration of Na+/K+-ATPase in heart cells. The distribution pattern influences both therapeutic efficacy and potential toxicity in various organ systems.
Metabolism
The metabolism of Digoxoside involves sequential removal of its sugar moieties. Research has indicated that β-cyclodextrin can inhibit the conversion from digoxosides to digoxigenin , suggesting that this pathway represents an important aspect of the compound's metabolic processing. This conversion is a key step in the biotransformation of the compound and may influence its duration of action and elimination profile. The metabolic pathways of Digoxoside are likely similar to those of related cardiac glycosides, involving both phase I and phase II biotransformation processes.
Elimination
The elimination pathways for Digoxoside likely involve both renal and hepatic routes, similar to other cardiac glycosides. The metabolites resulting from the removal of sugar units would be expected to have different elimination profiles compared to the parent compound. Factors affecting kidney and liver function could potentially impact the clearance of Digoxoside and its metabolites from the body, which has important implications for dosing in patients with renal or hepatic impairment. Understanding the elimination kinetics is crucial for predicting potential drug accumulation and toxicity risk.
Research Developments
Current Research Focus
Current research on Digoxoside focuses on better understanding its mechanism of action at the molecular level and exploring its potential applications beyond cardiovascular medicine. Investigations into its effects on cancer cell lines represent a significant area of interest, as do studies examining its interactions with various cellular signaling pathways. Researchers are employing advanced analytical techniques to elucidate the structural determinants of its activity and identify potential modifications that might enhance its therapeutic properties while reducing toxicity risks.
Emerging Applications
Emerging applications for Digoxoside include its potential use in combination therapies for cancer treatment and its possible role in addressing drug-resistant tumors. The compound's ability to target fundamental cellular processes makes it a candidate for novel therapeutic approaches across multiple disease states. Additionally, researchers are investigating modified delivery systems to improve its pharmacokinetic profile and reduce potential toxicity, which could expand its clinical utility and safety profile.
Future Directions
Future research directions for Digoxoside may include the development of synthetic analogs with improved therapeutic indices, further exploration of its anticancer properties, and investigation of its potential applications in other disease states. The complex molecular structure of Digoxoside presents opportunities for medicinal chemists to create derivatives with enhanced properties such as improved bioavailability, target selectivity, or reduced toxicity. Integrating Digoxoside research with emerging fields such as precision medicine and targeted drug delivery may yield innovative therapeutic strategies for conditions ranging from cardiovascular disorders to malignancies.
Table 3: Research Applications of Digoxoside
| Research Area | Focus | Potential Impact |
|---|---|---|
| Cardiovascular Research | Mechanism refinement, Improved formulations | Enhanced therapy for heart failure and arrhythmias |
| Cancer Research | Anti-proliferative effects, Apoptosis induction | Novel anticancer treatments, Combination therapies |
| Drug Delivery | Targeted delivery systems, Modified release | Reduced toxicity, Improved therapeutic index |
| Medicinal Chemistry | Structural modifications, Analog development | New compounds with enhanced properties |
| Clinical Pharmacology | Dose-response relationships, Biomarker identification | Optimized dosing strategies, Personalized medicine |
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